

Unveiling Oxazinin 3: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinin 3, a member of the oxazinin class of natural products, represents a unique molecular architecture with noteworthy biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and synthesis of Oxazinin 3 and its closely related analogue, Oxazinin A. The document details the isolation of Oxazinin A from a marine-derived fungus, the complete synthetic route to establish the absolute stereochemistry of Oxazinin 3, and the current understanding of its mechanism of action, including its interaction with transient receptor potential (TRP) channels. All quantitative data is presented in structured tables, and key experimental protocols are meticulously described. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and pathways, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Origin of Oxazinin A

Oxazinin A, a racemic prenylated polyketide dimer, was first isolated from a novel filamentous fungus, Eurotiomycetes strain 110162. This fungus was found living symbiotically with the ascidian Lissoclinum patella, collected in Papua New Guinea.[1][2][3] The discovery was the result of a bioassay-guided fractionation of the fungal extract, which exhibited antimycobacterial activity.[4]

Isolation and Structure Elucidation



The producing fungal strain was cultured in a liquid medium, and the subsequent extraction and purification process involved a series of chromatographic steps to isolate the active compound. The planar structure of Oxazinin A, a complex pentacyclic molecule, was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]

The First Total Synthesis and Stereochemistry of Oxazinin-3

While Oxazinin A was isolated as a racemic mixture, the absolute stereochemistry of a related compound, Oxazinin-3, was unequivocally established through its first total synthesis by Couladouros, Moutsos, and Pitsinos. This seminal work confirmed the absolute configuration of Oxazinin-3 as (2S, 5S).[5] The synthesis was achieved through a strategic approach that involved the intramolecular addition of a hydroxyl substituent to a 3-methyleneindolenine intermediate.[5]

A later biomimetic total synthesis of Oxazinin A further validated the proposed biosynthetic pathway, which is believed to involve a non-enzymatic cascade reaction.[6][7]

Biological Activity and Mechanism of Action

Oxazinin A has demonstrated notable biological activities, including inhibitory action against Mycobacterium tuberculosis and modest antagonism of Transient Receptor Potential (TRP) channels.[4][8]

Antimycobacterial Activity

Oxazinin A exhibits inhibitory activity against M. tuberculosis, the causative agent of tuberculosis.[4]

TRP Channel Antagonism

Oxazinin A has been shown to be a modest antagonist of TRPM8 (Transient Receptor Potential Melastatin 8) and TRPV4 (Transient Receptor Potential Vanilloid 4) channels.[8] These channels are non-selective cation channels involved in a variety of physiological processes, including thermosensation, osmosensation, and mechanosensation. By blocking these



channels, Oxazinin A can prevent the influx of calcium ions into cells, thereby modulating downstream signaling pathways.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for Oxazinin A.

Biological Activity of Oxazinin A	IC50 / LC50 (μM)
Mycobacterium tuberculosis (IC50)	2.9[4][8]
Human CEM-TART T-cell leukemia line (LC50)	4.7[4][8]
TRPM8 Inhibition (IC50)	6.6[8]
TRPV4 Inhibition (IC50)	50.8[8]

Spectroscopic Data for Oxazinin A	Value
Molecular Formula	C58H62N2O10[4]
Mass (ESI-FT-ICR MS) [M+H]+	m/z 947.4460[4]

Experimental Protocols Fungal Fermentation and Extraction

The Eurotiomycetes strain 110162 was cultured in a liquid medium at 28 °C for 14 days. The culture broth was then extracted with ethyl acetate. The organic extract was dried under reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane and ethyl acetate. The active fractions were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure Oxazinin A.

Structure Elucidation



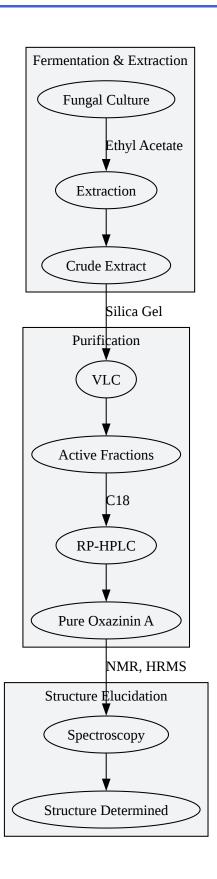
The structure of Oxazinin A was determined by the following spectroscopic methods:

- 1D NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer.
- 2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish the connectivity and stereochemistry of the molecule.
- HRMS: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Visualizations

Experimental Workflow: Isolation of Oxazinin A```dot





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- To cite this document: BenchChem. [Unveiling Oxazinin 3: A Technical Guide to its Discovery and Origins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253258#oxazinin-3-discovery-and-origin]

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